molecular formula C9H8F5NO2S B14315138 2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide CAS No. 113845-12-8

2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide

Cat. No.: B14315138
CAS No.: 113845-12-8
M. Wt: 289.22 g/mol
InChI Key: AHSZIVOHDRMIBO-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide is a fluorinated aromatic compound characterized by the presence of five fluorine atoms attached to a benzene ring, along with a propyl group and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide typically involves the introduction of the sulfonamide group to a pentafluorobenzene derivative. One common method is the reaction of 2,3,4,5,6-pentafluorobenzenesulfonyl chloride with propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The sulfonamide group can direct electrophiles to specific positions on the benzene ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various nucleophiles.

    Electrophilic Aromatic Substitution: Nitro or sulfonic acid derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzenesulfonamide
  • 2,3,4,5,6-Pentafluorobenzamide
  • 2,3,4,5,6-Pentafluorophenylacetic acid
  • 2,3,4,5,6-Pentafluorobenzeneboronic acid

Uniqueness

2,3,4,5,6-Pentafluoro-N-propylbenzene-1-sulfonamide is unique due to the presence of both the propyl group and the sulfonamide functional group, which confer distinct chemical and physical properties. The combination of these groups with the highly fluorinated benzene ring results in a compound with enhanced stability, reactivity, and potential for diverse applications compared to its analogs.

Properties

CAS No.

113845-12-8

Molecular Formula

C9H8F5NO2S

Molecular Weight

289.22 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H8F5NO2S/c1-2-3-15-18(16,17)9-7(13)5(11)4(10)6(12)8(9)14/h15H,2-3H2,1H3

InChI Key

AHSZIVOHDRMIBO-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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